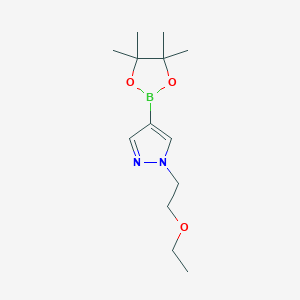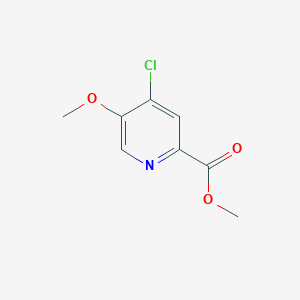
2,3,5-トリフルオロ-4-ヨードピリジン
概要
説明
2,3,5-Trifluoro-4-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5HF3IN. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
科学的研究の応用
2,3,5-Trifluoro-4-iodopyridine has several applications in scientific research:
生化学分析
Biochemical Properties
2,3,5-Trifluoro-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its electron-withdrawing fluorine atoms and the bulky iodine atom. These interactions can influence the reactivity and stability of the compound in biochemical environments. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity and affecting metabolic pathways .
Cellular Effects
The effects of 2,3,5-Trifluoro-4-iodopyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 2,3,5-Trifluoro-4-iodopyridine can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3,5-Trifluoro-4-iodopyridine exerts its effects through specific binding interactions with biomolecules. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, while the iodine atom can participate in halogen bonding. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, 2,3,5-Trifluoro-4-iodopyridine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trifluoro-4-iodopyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. Long-term studies have shown that 2,3,5-Trifluoro-4-iodopyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3,5-Trifluoro-4-iodopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation. At higher doses, 2,3,5-Trifluoro-4-iodopyridine can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes .
Metabolic Pathways
2,3,5-Trifluoro-4-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and alter the levels of key metabolites. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, 2,3,5-Trifluoro-4-iodopyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The presence of fluorine and iodine atoms can influence the compound’s affinity for different transporters, affecting its overall distribution profile .
Subcellular Localization
The subcellular localization of 2,3,5-Trifluoro-4-iodopyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, with different effects observed in the nucleus, cytoplasm, or other organelles. For instance, 2,3,5-Trifluoro-4-iodopyridine may exert distinct effects on gene expression when localized in the nucleus compared to its effects on metabolic processes in the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions
2,3,5-Trifluoro-4-iodopyridine can be synthesized through several methods. One common approach involves the iodination of pyridine in the presence of a fluorinating agent. For example, the reaction of iodopyridine with rhenium(VII) fluoride or boron trifluoride can yield 2,3,5-trifluoro-4-iodopyridine .
Industrial Production Methods
Industrial production methods for 2,3,5-Trifluoro-4-iodopyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2,3,5-Trifluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, methoxide, or ammonia.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with 2,3,5-Trifluoro-4-iodopyridine include sodium iodide, dimethylformamide, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving 2,3,5-Trifluoro-4-iodopyridine depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield 2-substituted trifluoro-4-iodopyridines .
作用機序
The mechanism of action of 2,3,5-Trifluoro-4-iodopyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. Specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or imaging agents .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-iodopyridine: This compound is similar in structure but has an additional fluorine atom, which can affect its reactivity and applications.
2,3-Difluoro-4-iodopyridine: This compound has fewer fluorine atoms, which can result in different chemical properties and reactivity.
Uniqueness
2,3,5-Trifluoro-4-iodopyridine is unique due to its specific arrangement of fluorine and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2,3,5-trifluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYALVHPYUOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738891 | |
| Record name | 2,3,5-Trifluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057393-65-3 | |
| Record name | 2,3,5-Trifluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trifluoro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


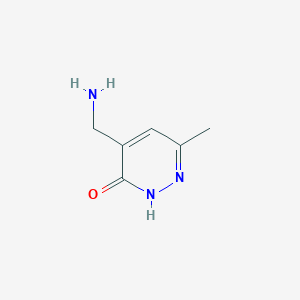
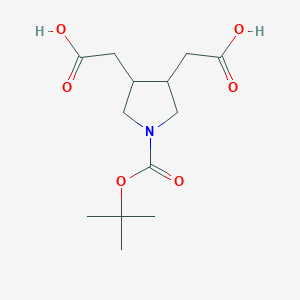
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
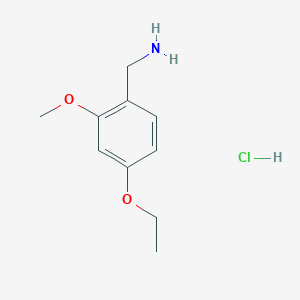
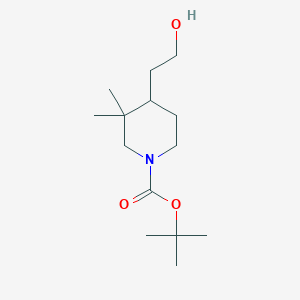
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
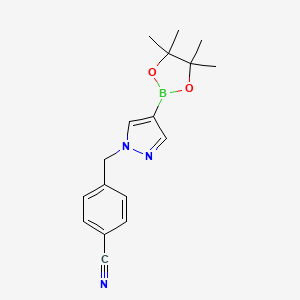
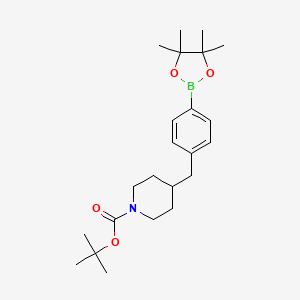
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)


![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
